molecular formula C16H17NOS2 B14542033 3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate CAS No. 61998-13-8

3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate

Cat. No.: B14542033
CAS No.: 61998-13-8
M. Wt: 303.4 g/mol
InChI Key: CEEHVOZWXSEPEA-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which consists of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of naphthalene-1-carbaldehyde with dimethylcarbamodithioic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylcarbamodithioate group is particularly noteworthy for its role in various substitution reactions and potential therapeutic applications.

Properties

CAS No.

61998-13-8

Molecular Formula

C16H17NOS2

Molecular Weight

303.4 g/mol

IUPAC Name

(3-naphthalen-1-yl-3-oxopropyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C16H17NOS2/c1-17(2)16(19)20-11-10-15(18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3

InChI Key

CEEHVOZWXSEPEA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCCC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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